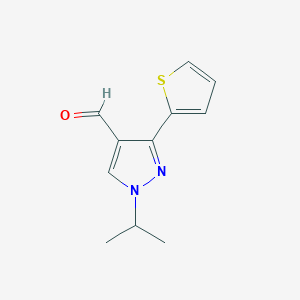

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C11H12N2OS |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

1-propan-2-yl-3-thiophen-2-ylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C11H12N2OS/c1-8(2)13-6-9(7-14)11(12-13)10-4-3-5-15-10/h3-8H,1-2H3 |

InChI Key |

CBJZKBFZQQNQNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C2=CC=CS2)C=O |

Origin of Product |

United States |

Preparation Methods

General Procedure:

- Starting materials: Hydrazine derivatives (e.g., hydrazines or hydrazine hydrochlorides) and 1,3-dicarbonyl compounds bearing the thiophene moiety.

- Reaction conditions: Reflux in ethanol or acetic acid, often with acid catalysis (e.g., hydrochloric acid).

- Outcome: Formation of 1-isopropyl-3-(thiophen-2-yl)-substituted pyrazoles via cyclization.

Example:

A typical synthesis involves reacting a hydrazine derivative with a substituted 1,3-dicarbonyl compound such as a thiophene-containing β-ketoester or β-diketone under reflux, followed by purification through recrystallization or chromatography.

1,3-Dipolar Cycloaddition of Diazo Compounds

Another effective method involves the 1,3-dipolar cycloaddition of diazo compounds to suitable alkenes or alkynes, leading to pyrazoline intermediates that can be oxidized or dehydrated to yield the pyrazole.

Procedure:

- Starting materials: Diazo compounds derived from thiophene derivatives or their precursors.

- Reaction conditions: Use of polar solvents like dichloromethane or acetic acid, with microwave-assisted heating to improve yields and reduce reaction times.

- Outcome: Formation of pyrazoline intermediates, which upon oxidation or dehydration, furnish the desired pyrazole.

Research Findings:

- Microwave-assisted cycloaddition significantly shortens reaction times from hours to minutes and enhances yields (up to 82%).

Multicomponent Reactions Using Trichloromethyl Enones

Recent advances have demonstrated regioselective synthesis of pyrazoles via multicomponent reactions involving trichloromethyl enones, hydrazines, and aldehydes, which can be adapted for the synthesis of the target compound.

Procedure:

- Starting materials: Trichloromethyl enones, hydrazines, and aldehydes.

- Reaction conditions: Microwave or conventional heating in polar solvents like DMSO or acetonitrile.

- Outcome: Formation of regioselectively substituted pyrazoles, including carbaldehyde derivatives.

Key Notes:

- The reaction's regioselectivity depends on the nature of hydrazines; arylhydrazines favor 1,3-regioisomers, while free hydrazines favor 1,5-isomers.

Functionalization of Pyrazole Cores with Thiophene and Isopropyl Groups

Post-synthesis modifications include:

- Electrophilic substitution on the pyrazole ring to introduce the aldehyde group at the 4-position.

- Coupling reactions (e.g., Suzuki or Stille) to attach the thiophene-2-yl group.

- Alkylation or acylation to introduce the isopropyl group at the N-1 position.

Data Table: Summary of Preparation Methods

Notes and Considerations

- Reaction regioselectivity is influenced by the nature of hydrazines and the reaction conditions, with arylhydrazines favoring certain regioisomers.

- Microwave-assisted synthesis offers significant reductions in reaction time and improvements in yield.

- Purification typically involves column chromatography or recrystallization, depending on the purity required.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: 1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-methanol.

Substitution: 1-Isopropyl-3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with specific biological targets.

Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The thiophene ring and pyrazole core contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives are widely studied for their structural versatility and pharmacological relevance. Below is a detailed comparison of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with structurally analogous compounds:

Structural Variations and Physicochemical Properties

The substituents at the 1- and 3-positions of the pyrazole ring significantly influence molecular properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron Density : Thiophene’s sulfur atom enhances electron-richness compared to furan, improving interactions with biological targets .

- Reactivity : The aldehyde group facilitates condensation reactions, enabling the synthesis of Schiff bases and other derivatives .

Key Observations :

- Antiproliferative Activity : Thiophene-containing derivatives exhibit strong activity due to sulfur-mediated interactions with cellular targets .

- Enzyme Inhibition : Pyrazole-thiophene hybrids show potent CDK2 inhibition, comparable to reference drugs like roscovitine .

- Antifungal Activity : Schiff bases derived from pyrazole-4-carbaldehydes demonstrate efficacy against fungi, dependent on substituent electronic effects .

Biological Activity

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

This compound has the following chemical properties:

- Molecular Formula : C₁₄H₁₃N₂OS

- Molecular Weight : 254.31 g/mol

- CAS Number : 210825-11-9

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds, including those similar to this compound, revealing inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, demonstrating strong antibacterial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. Compounds structurally related to this compound have shown the ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro. For instance, specific derivatives demonstrated IC50 values below 50 µM in cell-based assays targeting NF-kB/AP-1 pathways .

Anticancer Properties

The compound's activity as an anticancer agent has also been explored. Research indicates that certain pyrazole derivatives can act as tissue-selective androgen receptor modulators (SARMs), which are particularly useful in treating prostate cancer. These compounds exhibit high affinity for androgen receptors and can inhibit the proliferation of cancer cell lines . Additionally, studies suggest that they can synergistically enhance the effects of existing chemotherapeutics like Ciprofloxacin and Ketoconazole .

Case Study 1: Antimicrobial Evaluation

A comparative study assessed the antimicrobial efficacy of several pyrazole derivatives against common bacterial strains. The study found that this compound displayed superior inhibition compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that the compound inhibited LPS-induced inflammatory responses in macrophages by downregulating TNF-alpha and IL-6 production. This suggests a mechanism through which this compound may exert its anti-inflammatory effects.

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves:

- Step 1 : Nucleophilic substitution of a halogenated pyrazole precursor (e.g., 5-chloro-1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde) with thiophen-2-ol derivatives under basic conditions (K₂CO₃ as catalyst) to introduce the thiophene moiety .

- Step 2 : Vilsmeier-Haack formylation using dimethylformamide (DMF) and POCl₃ to introduce the aldehyde group at the 4-position of the pyrazole ring . Optimization includes controlling reaction temperature (70–90°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric ratios of reagents to improve yields (reported up to 83% for analogous compounds) .

Q. Which spectroscopic techniques are recommended for structural characterization?

Key methods include:

- ¹H NMR : Peaks for the aldehyde proton typically appear at δ 9.3–10.0 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm. Pyrazole ring protons are observed at δ 7.0–8.0 ppm .

- FT-IR : Strong absorption bands for C=O (1675 cm⁻¹) and C=N (1597 cm⁻¹) confirm the aldehyde and pyrazole functionalities .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 248.07 for C₁₂H₁₂N₂OS) validate the molecular formula .

Q. What purification techniques are effective for this compound?

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are commonly used to isolate high-purity crystals .

- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) resolves impurities, particularly for intermediates .

Advanced Research Questions

Q. How can discrepancies in NMR data for thiophene-proton assignments be resolved?

Discrepancies arise due to solvent effects or tautomerism in the pyrazole ring. To address this:

- Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign protons unambiguously .

- Compare data with structurally analogous compounds (e.g., 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, δ 7.0–8.0 ppm for thiophene protons) .

Q. What strategies optimize the regioselectivity of thiophene substitution in the pyrazole ring?

- Use directed ortho-metalation with n-BuLi to position the thiophene group at the 3-position of the pyrazole .

- Employ microwave-assisted synthesis to enhance reaction kinetics and reduce byproducts (e.g., 100°C, 30 minutes, 85% yield reported for similar systems) .

Q. How does the isopropyl group influence the compound’s reactivity in cross-coupling reactions?

The isopropyl group:

- Steric effects : Hinders electrophilic substitution at the pyrazole 5-position, directing reactions to the aldehyde or thiophene moieties .

- Electronic effects : Electron-donating nature stabilizes intermediates in Suzuki-Miyaura couplings, enabling aryl boronic acid additions at the aldehyde site .

Methodological Considerations

Q. What computational approaches predict the compound’s biological activity?

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Pyrazole-thiophene hybrids show affinity for hydrophobic pockets (ΔG ≈ -8.5 kcal/mol) .

- QSAR Modeling : Correlate substituent effects (e.g., isopropyl vs. phenyl) with antimicrobial activity (R² > 0.85 for Gram-positive bacteria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.